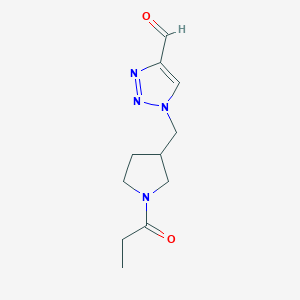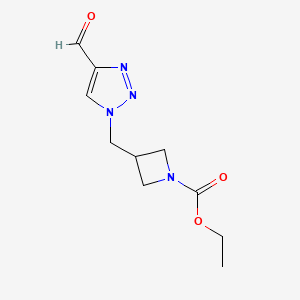
1-(2-((4-(氨基甲基)-1H-1,2,3-三唑-1-基)甲基)吡咯烷-1-基)乙烷-1-酮
描述
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
氨基甲基三唑类化合物因其多样的治疗特性而广泛应用于药物化学。 它们作为药物的构建模块,具有抗炎、抗癌、抗糖尿病、降压、抗病毒、抗结核、抗真菌、抗癫痫和抗菌作用 .
农用化学品
在农用化学品领域,三唑类化合物作为杀真菌剂和植物生长调节剂起着至关重要的作用。 它们抑制真菌中甾醇生物合成的能力使其有效地保护农作物免受真菌病害 .
材料研究
三唑类化合物用于材料研究,用于开发新型盐和导电离子液体。 它们也用作环氧树脂固化的催化剂 .
腐蚀抑制
由于其对铁和其他金属具有优异的配体特性,三唑类化合物被用作散热器和冷却系统中的腐蚀抑制剂 .
用于医药应用的金属配合物
已经合成了三唑基金属配合物,以增强药物的药效学和药代动力学性质。 这些配合物在多种医药用途中有应用,包括抗菌、抗真菌、抗疟疾、细胞毒性、抗癌、抗糖尿病、抗氧化剂、抗神经病、抗 HIV 和 DNA 裂解剂 .
化学生物学和生物偶联
在化学生物学中,三唑类化合物因其稳定性和生物相容性而用于生物偶联技术。 这使得能够创建用于生物研究和药物开发的复杂分子 .
荧光成像
三唑类化合物在荧光成像中具有应用,因为它们在与某些金属或其他化合物结合时具有荧光特性。 这使得它们在各种生物系统成像技术中非常有用 .
聚合物化学和材料科学
作用机制
Target of Action
The compound contains a pyrrolidine ring and a 1,2,3-triazole ring. Compounds containing these structures are known to interact with various biological targets. For instance, pyrrolidine derivatives are known to exhibit a wide range of biological activities, including acting on central nervous system receptors . Similarly, 1,2,3-triazole derivatives have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action would depend on the specific target that the compound interacts with. For instance, if the compound were to act on a receptor in the central nervous system, it might alter the conformation of the receptor and modulate the signal transduction pathway .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If the compound were to act on a receptor, it could potentially affect the associated signal transduction pathway and downstream cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied experimentally .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For instance, if the compound were to have an inhibitory effect on a particular enzyme, this could result in decreased activity of that enzyme and alterations in the associated biochemical pathway .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
生化分析
Biochemical Properties
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nickel (II) salts, forming complexes that have been studied for their thermal properties . The nature of these interactions involves coordination with metal ions, which can influence the compound’s stability and reactivity.
Cellular Effects
The effects of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with metal ions, such as nickel (II), plays a crucial role in its mechanism of action, affecting its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that it can have lasting effects on cellular function, with potential implications for its use in biochemical research .
Dosage Effects in Animal Models
The effects of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and metabolic processes becomes significant .
Metabolic Pathways
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular energy production and utilization, highlighting its potential as a tool for studying metabolic processes .
Transport and Distribution
Within cells and tissues, 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)ethan-1-one is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes .
属性
IUPAC Name |
1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-8(16)15-4-2-3-10(15)7-14-6-9(5-11)12-13-14/h6,10H,2-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLPBYDEWZEMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


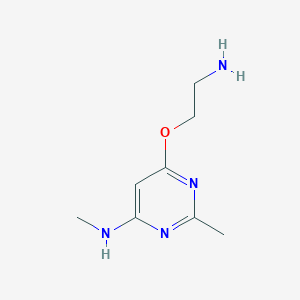
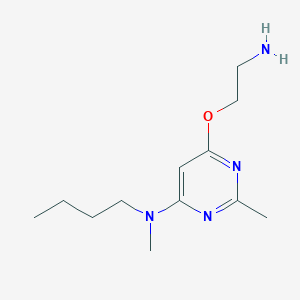

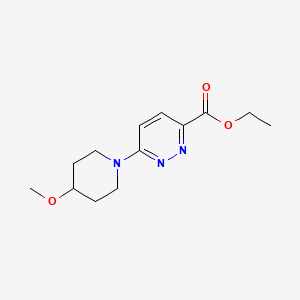

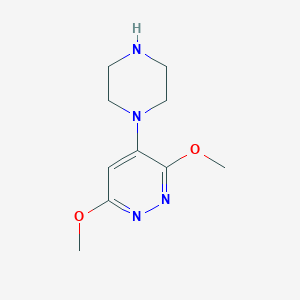
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)



